molecular formula C7H6F2OS B13631700 2,2-Difluoro-1-(3-methyl-thiophen-2-yl)-ethanone

2,2-Difluoro-1-(3-methyl-thiophen-2-yl)-ethanone

Cat. No.: B13631700
M. Wt: 176.19 g/mol
InChI Key: COXKSHSPBOMQLM-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one is an organic compound that features a difluoromethyl group attached to a thiophene ring. Thiophene is a sulfur-containing heterocycle that is widely studied for its unique chemical properties and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the difluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(3-methylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(3-methylthiophen-2-yl)ethan-1-one is unique due to the presence of both the difluoromethyl group and the methyl-substituted thiophene ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H6F2OS

Molecular Weight

176.19 g/mol

IUPAC Name

2,2-difluoro-1-(3-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H6F2OS/c1-4-2-3-11-6(4)5(10)7(8)9/h2-3,7H,1H3

InChI Key

COXKSHSPBOMQLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)C(F)F

Origin of Product

United States

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